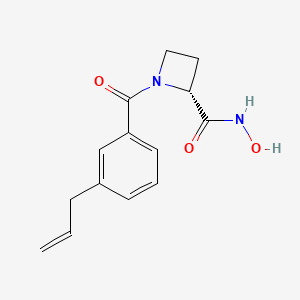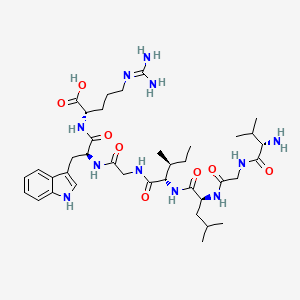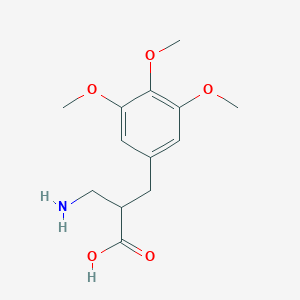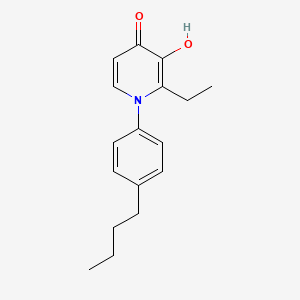
(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of azetidine derivatives make them interesting targets for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine-2-carboxylic acid and 3-prop-2-enylbenzoyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
N-Hydroxy Group Introduction:
Final Coupling: The final step involves coupling the azetidine ring with the 3-prop-2-enylbenzoyl group under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of “(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A precursor in the synthesis of azetidine derivatives.
N-hydroxybenzamides: Compounds with similar N-hydroxy functional groups.
Prop-2-enylbenzoyl derivatives: Compounds with similar benzoyl groups.
Uniqueness
“(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide” is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
647855-24-1 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2R)-N-hydroxy-1-(3-prop-2-enylbenzoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-10-5-3-6-11(9-10)14(18)16-8-7-12(16)13(17)15-19/h2-3,5-6,9,12,19H,1,4,7-8H2,(H,15,17)/t12-/m1/s1 |
InChI 键 |
HWZZPILYBSUZSS-GFCCVEGCSA-N |
手性 SMILES |
C=CCC1=CC(=CC=C1)C(=O)N2CC[C@@H]2C(=O)NO |
规范 SMILES |
C=CCC1=CC(=CC=C1)C(=O)N2CCC2C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12612023.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)
![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)




![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
